3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol

Description

Systematic IUPAC Nomenclature and Structural Formula

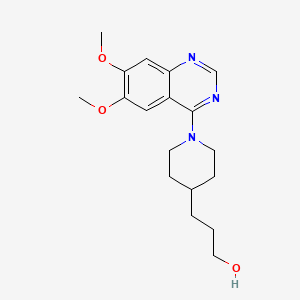

The compound 3-(1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is systematically named according to IUPAC conventions as follows:

- Parent structure : Quinazoline, a bicyclic heteroaromatic system comprising two fused six-membered rings (benzene and pyrimidine).

- Substituents on quinazoline : Methoxy (-OCH₃) groups at positions 6 and 7.

- Piperidine attachment : The quinazoline is linked to the nitrogen atom (position 1) of a piperidine ring at its 4-position.

- Propanol chain : A three-carbon chain terminating in a hydroxyl group (-OH) is bonded to the piperidine’s 4-position.

The full IUPAC name is 3-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]propan-1-ol .

Structural Formula :

- Quinazoline core : Positions 6 and 7 are substituted with methoxy groups.

- Piperidine linkage : The piperidine nitrogen connects to the quinazoline’s 4-position.

- Propanol substituent : A propyl chain (-CH₂CH₂CH₂OH) extends from the piperidine’s 4-position.

The SMILES representation is COC1=C(C2=C(C=C1OC)N=CN=C2N3CCC(CC3)CCCO.

Alternative Designations in Chemical Databases

While this specific compound is not directly indexed in major public databases (e.g., PubChem, ChEMBL), its structural analogs provide insight into potential designations:

The compound may be referred to in research contexts as a 6,7-dimethoxyquinazoline-piperidine-propanol derivative or by synthetic codes (e.g., QC-234 ) in proprietary databases.

Molecular Weight and Empirical Formula Analysis

Empirical Formula : C₁₈H₂₇N₃O₃

Molecular Weight : 333.4 g/mol (calculated via atomic mass summation).

Composition Breakdown :

| Component | Contribution to Formula | Atomic Mass (g/mol) |

|---|---|---|

| Quinazoline (C₁₀H₁₀N₂O₂) | 10 C, 10 H, 2 N, 2 O | 214.2 |

| Piperidine (C₅H₁₀N) | 5 C, 10 H, 1 N | 84.2 |

| Propanol (C₃H₇O) | 3 C, 7 H, 1 O | 59.1 |

Key Observations :

- The quinazoline moiety contributes 64.3% of the total molecular mass, reflecting its aromatic and methoxy-substituted structure.

- The piperidine-propanol chain accounts for 35.7% of the mass, emphasizing the aliphatic nature of this segment.

- The oxygen content (9.6%) arises from methoxy and hydroxyl groups, influencing solubility and hydrogen-bonding potential.

Properties

CAS No. |

89151-37-1 |

|---|---|

Molecular Formula |

C18H25N3O3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

3-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]propan-1-ol |

InChI |

InChI=1S/C18H25N3O3/c1-23-16-10-14-15(11-17(16)24-2)19-12-20-18(14)21-7-5-13(6-8-21)4-3-9-22/h10-13,22H,3-9H2,1-2H3 |

InChI Key |

MRRWKFFNFDGTDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCCO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated quinazoline derivatives and piperidine.

Propanol Chain Addition: The final step involves the addition of a propanol chain, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propanol chain, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and thiols.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is , with a molecular weight of approximately 433.51 g/mol. The compound features a quinazoline core, which is known for its biological activity, particularly in the development of anti-cancer and anti-inflammatory agents .

Anticancer Activity

Recent studies have indicated that compounds containing quinazoline structures exhibit promising anticancer properties. The specific derivative of this compound has shown efficacy in inhibiting tumor growth in various cancer cell lines. This activity is attributed to its ability to interfere with signaling pathways involved in cell proliferation and survival .

Neuropharmacology

The piperidine moiety in this compound suggests potential applications in neuropharmacology. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. The interaction of this compound with dopamine and serotonin receptors warrants further investigation .

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial properties of this compound. Its structure may contribute to its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes the formation of the quinazoline ring followed by the introduction of the piperidine group and subsequent functionalization to yield the final product. This process allows for the exploration of various derivatives that may enhance biological activity or selectivity .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of several quinazoline derivatives, including this compound. The results demonstrated significant inhibition of cell viability in breast cancer cell lines, suggesting that this compound could serve as a lead for further development into anticancer therapies .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the neuropharmacological effects of related compounds on animal models exhibiting anxiety-like behaviors. The study found that administration of these compounds resulted in decreased anxiety levels, providing evidence for their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

OICR19100 (N¹¹-(4-(4-Aminopiperidin-1-yl)-6,7-dimethoxyquinazolin-2-yl)-N³¹,N³¹-dimethylpropane-1,3-diamine)

- Structural Similarities : Shares the 6,7-dimethoxyquinazoline core and piperidin-4-yl group.

- Key Differences: OICR19100 substitutes the propan-1-ol chain with a dimethylaminopropane-diamine group, introducing tertiary amine functionality.

- Synthesis : Synthesized via Buchwald-Hartwig amination (Pd(OAc)₂ catalysis) with a 38% yield .

- The dimethylamino group may enhance solubility but reduce target specificity compared to the hydroxyl group in the target compound.

DMPI and CDFII

- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole

- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole

- Structural Similarities : Piperidin-4-yl group and aromatic substituents.

- Key Differences : Indole core (vs. quinazoline) and bulky aryl substituents (e.g., 2,3-dimethylbenzyl).

- Activity : Identified as synergists for carbapenems against methicillin-resistant S. aureus (MRSA). The bulky hydrophobic groups likely enhance membrane penetration but reduce solubility compared to the target compound’s propan-1-ol group .

3-(2-Nitrophenyl)-1-(1-Phenylsulfonyl-1H-indol-3-yl)propan-1-ol

- Structural Similarities : Shares the propan-1-ol chain.

- Key Differences : Nitrophenyl and indole-sulfonyl groups replace the quinazoline-piperidine system.

- Physical Properties :

- Implications : The hydroxyl group in both compounds may promote similar solid-state interactions, but the nitro and sulfonyl groups in this analog likely confer distinct electronic and steric properties .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Quinazoline vs. Indole Cores : Quinazoline derivatives (e.g., OICR19100) are often associated with kinase or epigenetic targets, while indole-based compounds (DMPI/CDFII) exhibit antibacterial synergy. This suggests the target compound’s activity may diverge based on its core .

- Substituent Effects: The propan-1-ol group’s hydroxyl functionality could improve aqueous solubility compared to OICR19100’s dimethylamino group, but may reduce lipophilicity critical for membrane penetration .

- Piperidine Positioning : Piperidin-4-yl groups in all compounds suggest a role in conformational flexibility or target binding, though steric effects from substituents (e.g., DMPI’s benzyl group) modulate specificity .

Biological Activity

The compound 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C20H27N5O4

- Molecular Weight : 401.45948 g/mol

- CAS Number : 130017-40-2

Research indicates that compounds with a quinazoline backbone often modulate various signaling pathways. The 6,7-dimethoxyquinazoline moiety is particularly noted for its ability to inhibit certain kinases involved in cancer progression. The piperidine ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazoline derivatives. For instance:

- In vitro studies showed that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted that derivatives with piperidine substitutions exhibited enhanced cytotoxicity against lung and breast cancer cells compared to their non-substituted counterparts .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

- Research suggests that quinazoline derivatives can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is crucial in managing chronic inflammatory diseases .

Neuroprotective Effects

Quinazoline derivatives have been investigated for their neuroprotective effects:

- A study reported that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage .

Data Table: Biological Activities of Related Compounds

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer (lung) | 10 | |

| Compound B | Anti-inflammatory (IL-1β inhibition) | 15 | |

| Compound C | Neuroprotection (oxidative stress) | 20 |

Case Studies

- Study on Anticancer Activity :

- Inflammation Model :

Q & A

Basic: What synthetic routes are recommended for 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves coupling a quinazoline core with a piperidine-propanol moiety. For example, refluxing 6,7-dimethoxyquinazolin-4-amine with a piperidine derivative in ethanol (or DMF/EtOH mixtures) under basic conditions can yield the target compound. Optimization steps include:

- Temperature Control: Reflux (70–80°C) ensures efficient nucleophilic substitution at the quinazoline C4 position .

- Solvent Selection: Ethanol or DMF-EtOH (1:1) mixtures improve solubility of intermediates .

- Purification: Recrystallization or column chromatography (using silica gel and CH₂Cl₂/MeOH gradients) enhances purity. Monitor reaction progress via TLC or HPLC-MS.

Basic: How should researchers characterize the compound’s structural integrity using spectroscopic methods?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm the quinazoline aromatic protons (δ 6.8–7.5 ppm), piperidine methylene groups (δ 1.5–2.8 ppm), and propanol chain (δ 3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals, especially for piperidine and propanol stereochemistry.

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 372.2) and fragmentation patterns .

- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., C: 61.4%, H: 6.9%, N: 14.1%) .

Advanced: How can researchers address selectivity challenges when targeting NPP1 inhibition over other ecto-nucleotidases and hERG channels?

Methodological Answer:

Quinazoline derivatives like this compound exhibit competitive NPP1 inhibition (Ki ~215 nM) but may bind hERG channels, limiting in vivo use . To improve selectivity:

- Structural Modifications:

- Introduce bulkier substituents at the piperidine N1 position to sterically hinder hERG binding while preserving NPP1 affinity.

- Replace the propanol chain with polar groups (e.g., carboxylates) to reduce lipophilicity and hERG interaction .

- Assay Design:

- Compare inhibition profiles across NPP1, NPP3, and ENPP1 using ATP/ADP hydrolysis assays.

- Use patch-clamp electrophysiology to quantify hERG channel blockade .

Advanced: How should contradictory IC₅₀ values across different assay conditions be resolved?

Methodological Answer:

Contradictions may arise from variations in substrate concentration, buffer pH, or enzyme sources. To resolve:

- Standardize Assay Conditions:

- Use ATP at Km concentration (e.g., 100 µM) and Tris-HCl buffer (pH 7.4) for NPP1 activity .

- Include positive controls (e.g., ARL67156 for NPP1).

- Data Normalization:

- Express IC₅₀ as a percentage of control activity (vehicle = 100%).

- Perform triplicate runs with freshly prepared compound solutions to avoid degradation artifacts .

Safety: What key protocols are required for safe handling of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Response:

- Inhalation: Move to fresh air; administer artificial respiration if needed.

- Skin Contact: Wash immediately with soap/water; remove contaminated clothing .

- Waste Disposal: Collect in sealed containers labeled "halogenated organic waste" and incinerate via certified facilities .

Advanced: How can researchers design in vivo studies despite potential hERG channel liability?

Methodological Answer:

- Pharmacokinetic Optimization:

- Use prodrug strategies (e.g., esterification of the propanol group) to enhance bioavailability and reduce free compound levels in plasma.

- Cardiotoxicity Screening:

- Conduct hERG IC₅₀ assays early; prioritize compounds with IC₅₀ >10 µM.

- Perform telemetry in rodent models to monitor QT interval prolongation .

Basic: What are the compound’s primary applications in biochemical research?

Methodological Answer:

- NPP1 Inhibition: Used to study purinergic signaling in inflammation and fibrosis models .

- Tool Compound: Explores ATP hydrolysis mechanisms in cancer cell migration assays (e.g., Boyden chamber with 10 µM compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.